molecular formula C17H17N3O4S2 B2697619 N-(2,5-dimethoxyphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1252815-77-2

N-(2,5-dimethoxyphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2697619
CAS RN: 1252815-77-2
M. Wt: 391.46
InChI Key: ACORPZFCRASIED-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H17N3O4S2 and its molecular weight is 391.46. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Chemical Transformations

  • The compound and its derivatives serve as key intermediates in heterocyclic synthesis, enabling the creation of diverse structures with potential pharmacological activities. For example, studies have demonstrated its utility in forming erythrinanes through oxidative radical cyclization, highlighting its role in constructing complex molecular architectures (Chikaoka et al., 2003). Additionally, it has been used in generating novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showcasing its versatility in synthesizing compounds with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Antimicrobial and Antitumor Activities

  • Several studies have focused on synthesizing new derivatives based on the thieno[3,2-d]pyrimidine structure for antimicrobial and antitumor applications. These derivatives exhibit significant activities, demonstrating the potential of such compounds in developing new therapeutic agents. For instance, compounds with modifications on the thieno[3,2-d]pyrimidine backbone have shown promising antimicrobial properties against various bacterial and fungal strains (Hossan et al., 2012). Additionally, derivatives synthesized from this compound have been evaluated for antitumor activity, highlighting their potential in cancer treatment research (Hafez & El-Gazzar, 2017).

Dual Inhibitory Action on Enzymatic Targets

  • Research has also identified derivatives of this compound as dual inhibitors of key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial for DNA synthesis and cell proliferation. These findings suggest the compound's derivatives could serve as potent antitumor agents with a dual mechanism of action, offering a promising avenue for cancer therapy development (Gangjee et al., 2008).

Photoinitiator Applications in Polymer Science

  • Beyond biomedical applications, derivatives of this compound have been explored as photoinitiators for polymerization processes. This research avenue highlights its potential utility in materials science, particularly in developing new materials with enhanced properties (Batibay et al., 2020).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-20-16(22)15-11(6-7-25-15)19-17(20)26-9-14(21)18-12-8-10(23-2)4-5-13(12)24-3/h4-8H,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACORPZFCRASIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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